molecular formula C11H17ClN2O B6212591 (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride CAS No. 2728725-53-7

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride

Cat. No.: B6212591
CAS No.: 2728725-53-7
M. Wt: 228.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride is a chiral amide compound with a specific stereochemistry at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Amidation Reaction: The precursor undergoes an amidation reaction with an appropriate amine, such as N-methylamine, under controlled conditions to form the amide bond.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (3S)-enantiomer.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of chiral catalysts and advanced purification techniques is essential to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-methylphenyl)benzamide: A related compound with similar structural features but different substituents.

    N4-substituted sulfonamides: Compounds with sulfonamide groups that exhibit similar biological activities.

Uniqueness

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride is unique due to its specific chiral configuration and the presence of both amide and aromatic functionalities. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2728725-53-7

Molecular Formula

C11H17ClN2O

Molecular Weight

228.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.